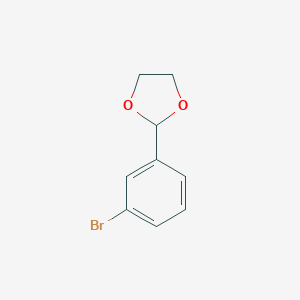

2-(3-Bromophenyl)-1,3-dioxolane

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c10-8-3-1-2-7(6-8)9-11-4-5-12-9/h1-3,6,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYPYKCPWNPPBBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074012 | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19412 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

17789-14-9 | |

| Record name | 2-(3-Bromophenyl)-1,3-dioxolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17789-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(m-Bromophenyl)-1,3-dioxolane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017789149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Dioxolane, 2-(3-bromophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(m-bromophenyl)-1,3-dioxolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.954 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 3 Bromophenyl 1,3 Dioxolane and Its Analogues

Direct Acetalization and Ketalization Strategies

The most common route to 2-(3-bromophenyl)-1,3-dioxolane involves the condensation reaction between 3-bromobenzaldehyde (B42254) and ethylene (B1197577) glycol. This reaction is an equilibrium process, and various strategies have been employed to drive it towards the product side, focusing on catalyst selection, reaction conditions, and water removal.

Optimized Conditions for the Acid-Catalyzed Condensation of 3-Bromobenzaldehyde with Ethylene Glycol

The acid-catalyzed condensation of 3-bromobenzaldehyde with ethylene glycol is a cornerstone of its synthesis. The reaction involves the nucleophilic attack of the hydroxyl groups of ethylene glycol on the carbonyl carbon of the aldehyde, forming a hemiacetal, which then cyclizes to the more stable 1,3-dioxolane (B20135) ring with the elimination of water. guidechem.com The efficiency of this process is highly dependent on the choice of catalyst and the effective removal of water.

Brønsted acids are frequently employed to catalyze the formation of acetals. eudl.eu P-toluenesulfonic acid (p-TsOH) is a classic and effective catalyst for this transformation. guidechem.comgoogle.com For instance, the reaction of 2-bromobenzaldehyde (B122850) with ethylene glycol in the presence of p-TsOH in toluene (B28343) at reflux for several hours can yield the corresponding 2-(2-bromophenyl)-1,3-dioxolane (B1268299) in high yield. Similarly, the synthesis of 2-(4-bromophenyl)-1,3-dioxolane (B88685) has been achieved by refluxing 4-bromobenzaldehyde (B125591) and ethylene glycol with p-TsOH in toluene. guidechem.com

Solid acid catalysts, which offer advantages in terms of reusability and reduced environmental impact, have also been investigated. acs.org For example, a carbon-based solid acid catalyst (AC-N-SO4H) has been successfully used for the acetalization of benzaldehyde (B42025) with ethylene glycol. researchgate.net Although not specifically detailed for the 3-bromo-substituted compound, these findings suggest the potential for similar solid acid catalysts in its synthesis.

| Catalyst | Substrate | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| p-Toluenesulfonic acid | 2-Bromobenzaldehyde | Toluene | Reflux, 6h | 98.6% | |

| p-Toluenesulfonic acid | 4-Bromobenzaldehyde | Toluene | Reflux, 3.5-5.0h | Not specified | guidechem.com |

Lewis acids are also effective catalysts for acetalization, activating the carbonyl group towards nucleophilic attack. ncert.nic.in Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the formation of functionalized protected aldol (B89426) compounds, which are structurally related to dioxolanes. organic-chemistry.org While specific examples for this compound are not prevalent in the provided results, the general applicability of Lewis acids like Sc(OTf)₃ in acetal (B89532) synthesis is well-established. organic-chemistry.org Another example is the use of tin(II) chloride for the conversion of epoxides to 1,3-dioxolanes, demonstrating the utility of Lewis acids in forming this heterocyclic system. nih.gov The development of novel Lewis acid catalysts, such as triazolium salts, further expands the toolkit for these transformations. organic-chemistry.org

In line with the principles of green chemistry, solvent-free approaches for acetal synthesis have been developed to reduce environmental impact. qualitas1998.net One patented method for synthesizing 3-bromobenzaldehyde acetal involves a vacuum hydro-extraction condensation of 3-bromobenzaldehyde and ethylene glycol without a solvent. google.com This process is carried out at elevated temperatures (100–130 °C) under vacuum, which facilitates the removal of water and drives the reaction to completion. google.com This method is described as being highly efficient and suitable for industrial-scale production. google.com

Another green approach involves the use of emulsion systems. For instance, the Claisen-Schmidt condensation, a related reaction involving aldehydes, has been successfully performed in a stirring-induced emulsion system, achieving high selectivity and allowing for easy separation of the product. nih.gov Such techniques could potentially be adapted for the synthesis of this compound.

| Approach | Reactants | Catalyst | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Solvent-Free Synthesis | 3-Bromobenzaldehyde, Ethylene Glycol | p-Toluenesulfonic acid or acid dimethyl | 100-130 °C, Vacuum (0.06-0.095 Mpa) | No solvent, water removed by vacuum | google.com |

| Emulsion System | Benzaldehyde, Acetone (B3395972) | NaOH | Room Temperature, 1000 rpm stirring | Reaction at organic-aqueous interface | nih.gov |

The removal of water is critical for achieving high yields in acetalization reactions, as it is an equilibrium process. rsc.org The Dean-Stark apparatus is a widely used piece of laboratory glassware for this purpose. wikipedia.orgyoutube.com It allows for the continuous removal of water from the reaction mixture via azeotropic distillation with a solvent like toluene or cyclohexane. guidechem.comwikipedia.orgyoutube.com The solvent and water vapor distill into a side arm, where the denser water separates and can be drained off, while the solvent returns to the reaction flask. wikipedia.orgyoutube.com This technique effectively shifts the equilibrium towards the formation of the acetal. rsc.org The efficiency of water removal can be influenced by the size of the Dean-Stark trap and proper insulation. orgsyn.org

An alternative to the Dean-Stark apparatus is conducting the reaction under vacuum, as described in the solvent-free method, which also effectively removes the water generated. google.com

Alternative Cyclization Methods Utilizing Epoxides or 1,2-Diols

While the direct condensation of an aldehyde and a diol is the most common method, alternative strategies for forming the 1,3-dioxolane ring exist. One such method involves the reaction of epoxides with ketones or aldehydes. For example, anhydrous tin(II) chloride has been shown to be an efficient catalyst for the reaction of epoxides with acetone to produce 2,2-dimethyl-1,3-dioxolanes in good to excellent yields. nih.gov This reaction is diastereospecific and works well for a variety of substituted epoxides. nih.gov

Furthermore, 1,2-diols can be converted to epoxides, which can then be used to form dioxolanes. acsgcipr.org This multi-step process offers an alternative route, particularly when starting from chiral 1,2-diols obtained from asymmetric dihydroxylation reactions. acsgcipr.org Additionally, the reaction of epoxides with carbon dioxide, catalyzed by various systems including tetrahaloindate(III)-based ionic liquids, can yield cyclic carbonates (1,3-dioxolan-2-ones), which are structurally related to 1,3-dioxolanes. organic-chemistry.org

Ultrasound-Assisted Synthesis with Graphene Oxide Catalysis

The application of ultrasound irradiation in organic synthesis has been recognized as a beneficial alternative energy source, often leading to shorter reaction times, higher yields, and milder, safer reaction conditions. researchgate.net In the context of 1,3-dioxolane synthesis, ultrasound has been successfully employed in conjunction with graphene oxide (GO) as a catalyst. researchgate.netdntb.gov.ua

Graphene oxide serves as an effective catalyst for the synthesis of 1,3-dioxolane derivatives from the reaction of epoxides or 1,2-diols with various ketones. researchgate.netdntb.gov.ua This sonochemical approach offers several advantages, including mild reaction conditions, high product yields, and the ease of product isolation. researchgate.net Furthermore, the GO catalyst demonstrates reusability, adding to the eco-friendly nature of this synthetic route. researchgate.net The positive impact of ultrasound irradiation on the catalytic activity of GO-based catalysts has been noted in various organic transformations. researchgate.net For instance, the synthesis of novel thiazolo[2,3-e] snnu.edu.cnwikipedia.orgnih.govdiazaphosphole-6-carboxylates was achieved in high yields and short reaction times using ultrasonic irradiation. nih.govrsc.org

Catalytic Asymmetric Cycloaddition Reactions (e.g., N,N'-dioxide-Gd(III) complexes)

The development of catalytic asymmetric cycloaddition reactions represents a significant advancement in the synthesis of chiral 1,3-dioxolanes. nih.gov A notable example is the use of a novel and efficient N,N'-dioxide-gadolinium(III) (Gd(III)) complex for the highly diastereo- and enantioselective [3+2] cycloaddition of aryl oxiranyl diketones and aldehydes. nih.gov This method proceeds via the C-C bond cleavage of oxiranes and affords the corresponding chiral 1,3-dioxolanes in excellent yields (up to 99%) and with high levels of stereocontrol (diastereoselectivities >95:5 dr and enantioselectivities up to 91% ee). nih.gov

The success of this methodology highlights the potential of metal-ligand complexes to orchestrally manage the formation of multiple stereocenters in a single step. A proposed transition model helps to rationalize the origin of the observed asymmetric induction. nih.gov Other organocatalytic approaches, such as the use of cinchona-alkaloid-thiourea-based bifunctional organocatalysts, have also been developed for the asymmetric synthesis of 1,3-dioxolanes through a formal [3+2] cycloaddition. nih.gov

Derivatization Strategies via Aryl Halide Reactivity

The bromine atom on the phenyl ring of this compound serves as a synthetic handle for a variety of derivatization strategies, primarily through palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, leading to a diverse array of functionalized dioxolane analogues.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. libretexts.orgwikipedia.org This reaction involves the palladium-catalyzed cross-coupling of an organoboron species (like a boronic acid) with an organic halide. wikipedia.orgnih.gov In the context of this compound, the aryl bromide moiety can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids to generate biaryl dioxolanes. mdpi.com

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is typically carried out in the presence of a base and a suitable palladium catalyst, such as Pd(PPh₃)₄. mdpi.com The choice of solvent and base can significantly influence the reaction yield. mdpi.com

Table 1: Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Description |

|---|---|

| Catalyst | Typically a Palladium(0) complex, e.g., Pd(PPh₃)₄. mdpi.com |

| Reactants | An aryl halide (e.g., this compound) and an organoboron compound (e.g., arylboronic acid). wikipedia.org |

| Base | Essential for the reaction to proceed; examples include K₃PO₄, Na₂CO₃, and others. mdpi.com |

| Solvent | Aprotic solvents like toluene, 1,4-dioxane, and acetonitrile (B52724) are commonly used. mdpi.com |

| Products | Biaryl compounds, formed by the creation of a new C-C bond between the two aryl groups. libretexts.org |

Similar to the Suzuki-Miyaura coupling, the Negishi and Stille reactions are also powerful palladium-catalyzed cross-coupling methods for C-C bond formation. wikipedia.orgorganic-chemistry.org

The Negishi coupling utilizes organozinc reagents as the coupling partners for organic halides. wikipedia.org This reaction is known for its high functional group tolerance and allows for the coupling of sp³, sp², and sp hybridized carbon atoms. wikipedia.org Palladium catalysts are generally preferred for their higher yields and functional group tolerance, though nickel catalysts can also be employed. wikipedia.org

The Stille coupling , on the other hand, employs organotin compounds (stannanes) to couple with organic halides. organic-chemistry.org While versatile, a significant drawback of the Stille reaction is the toxicity of the tin reagents. organic-chemistry.org The mechanism of both the Negishi and Stille couplings follows a similar catalytic cycle to the Suzuki reaction, involving oxidative addition, transmetalation, and reductive elimination. researchgate.net

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Organometallic Reagent | Key Features |

|---|---|---|

| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Mild conditions, commercially available reagents, low toxicity. libretexts.orgwikipedia.org |

| Negishi | Organozinc | High functional group tolerance, couples various carbon hybridizations. wikipedia.org |

| Stille | Organotin (stannanes) | Versatile, but reagents are toxic. organic-chemistry.org |

C-H Functionalization and Remote Functionalization Approaches

A more recent and advanced strategy for derivatization involves the direct functionalization of carbon-hydrogen (C-H) bonds. snnu.edu.cn This approach offers a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. snnu.edu.cn While specific examples for this compound are not detailed in the provided context, the principles of C-H functionalization are broadly applicable.

Catalyst-controlled site-selective C-H functionalization of n-alkanes and terminally substituted n-alkyl compounds has been achieved using dirhodium catalysts, demonstrating high yields and compatibility with various functional groups, including halides. snnu.edu.cn This suggests the potential for directly functionalizing the phenyl ring or other positions of dioxolane analogues. Furthermore, direct photocatalytic C-H activation has been demonstrated using a molybdenum dioxo complex, presenting another avenue for the functionalization of such compounds. rsc.org Remote functionalization, where a functional group at one position directs the reaction at a distant C-H bond, is another cutting-edge area with the potential to be applied to complex molecules like the derivatives of this compound.

Photoredox Catalysis in Nickel-Catalyzed Arylation (e.g., α-oxy C(sp³)–H arylation)

Recent advancements in organic synthesis have highlighted the efficacy of dual photoredox and nickel catalysis for the functionalization of C(sp³)–H bonds. This methodology has been successfully applied to the α-oxy C(sp³)–H arylation of ethers, including cyclic variants like 1,3-dioxolane. acs.orgnih.gov The reaction typically involves an iridium-based photosensitizer that, upon visible light irradiation, initiates a single-electron transfer (SET) process. This generates radical intermediates that are key to the catalytic cycle. acs.orgnih.gov

In the context of α-oxy C(sp³)–H arylation, the process is proposed to begin with the generation of a nucleophilic α-amino or α-oxy radical via a photoredox-mediated hydrogen atom transfer (HAT) process. nih.gov Concurrently, a nickel(0) species, formed through a SET process, undergoes oxidative addition with an aryl halide, such as a derivative of this compound, to yield an electrophilic nickel(II)–aryl intermediate. nih.gov The combination of the photoredox-generated radical with the nickel(II) species leads to a nickel(III) intermediate, which then undergoes reductive elimination to furnish the cross-coupled product. nih.gov This dual catalytic system provides a mild and efficient pathway for the formation of C–C bonds at otherwise unreactive C(sp³)–H positions. acs.orgnih.gov

A notable application of this strategy is the direct α-arylation of alcohols, where a triple catalytic system involving photoredox, HAT, and nickel catalysis is employed. nih.gov The inclusion of a zinc-based Lewis acid activates the α-hydroxy C–H bond by forming an alkoxide, which facilitates the desired C–H arylation while suppressing competing C–O bond formation. nih.gov

Mechanistic Insights into Radical Intermediates in C-H Activation

The functionalization of C(sp³)–H bonds often proceeds through radical intermediates, and understanding their formation and subsequent reactions is crucial for optimizing catalytic processes. rsc.orgnih.gov In dual photoredox/nickel-catalyzed reactions, the generation of radical species is a key step. For instance, in the thiocarbonylation of ethers, the reaction is initiated by the photocatalytic reduction and fragmentation of a thioester, producing an acyl radical and a thiolate. nih.gov A nickel complex then coordinates with the thiolate and facilitates the decarbonylation of the acyl radical to form an aryl radical. This aryl radical abstracts a hydrogen atom from the α-oxy carbon of the ether, generating an α-oxy C(sp³) centered radical. nih.gov This radical then re-engages with the nickel complex, leading to the final product through migratory insertion and reductive elimination. nih.gov

Computational and experimental studies have provided deeper insights into these radical-mediated pathways. rsc.orgescholarship.org For example, in copper-catalyzed radical-relay reactions using N-fluorobenzenesulfonimide (NFSI) as an oxidant, an adduct between copper and the N-sulfonimidyl radical is implicated as the species responsible for hydrogen-atom transfer (HAT) from the C–H substrate. rsc.org The energetics of subsequent steps, such as radical-polar crossover to a carbocation intermediate or reductive elimination from a higher-valent metal center, are dependent on the ligands bound to the metal catalyst. rsc.org These mechanistic investigations are vital for explaining observed selectivities and for the rational design of new and improved catalytic systems for C–H functionalization. rsc.orgresearchgate.net

Stereoselective Synthesis of Chiral Derivatives

Dynamic Kinetic Resolution of Transient Hemiketals

The stereoselective synthesis of chiral 1,3-dioxolanes can be achieved through the dynamic kinetic resolution (DKR) of transiently formed hemiketals. nih.govrsc.org This strategy has been effectively used for the desymmetrization of prochiral oxetanols. The process involves the formation of a hemiketal intermediate, which is then subjected to a ring-opening reaction catalyzed by a chiral catalyst. nih.govrsc.org

One notable example utilizes an electron-poor trifluoroacetophenone to form uniquely stable hemiketals with prochiral oxetanols. nih.govrsc.org When these hemiketals are treated with a cobalt(II) catalyst in the presence of a Katsuki-type ligand, an efficient ring-opening occurs, leading to the formation of densely functionalized dioxolanes. nih.govrsc.org This transformation proceeds with high diastereoselectivity and enantioselectivity, with reported values up to 99:1 dr and 96:4 er, respectively. nih.govrsc.org Mechanistic studies suggest a redox process between the cobalt(II) catalyst and the hemiketal initiates the oxetane (B1205548) opening, and the chiral ligand facilitates the selective recognition of one of the hemiketal enantiomers, enabling the DKR. nih.govrsc.org

Enantioconvergent Transformations for Chiral Dioxolane Production

Enantioconvergent catalysis offers a powerful approach to synthesize enantioenriched products from racemic starting materials, with the potential for a 100% theoretical yield. beilstein-journals.orgresearchgate.net This is a significant advantage over traditional kinetic resolution methods, which are limited to a 50% maximum yield. beilstein-journals.org Enantioconvergent processes can be categorized into several types, including those involving stereoablative transformations where a racemic starting material is converted to an achiral intermediate before undergoing an enantioselective reaction. beilstein-journals.org

In the context of producing chiral dioxolanes and other chiral molecules, enantioconvergent strategies have been developed that utilize various catalytic systems. nih.govrsc.org For example, palladium(II)/chiral norbornene cooperative catalysis has been employed for the enantioconvergent synthesis of chiral fluorenols from racemic secondary alcohols. nih.govrsc.org While not directly producing dioxolanes, these methodologies demonstrate the potential of enantioconvergent approaches for the synthesis of complex chiral structures from racemic precursors. The key criteria for a successful enantioconvergent catalytic reaction include the use of a racemic starting material, the involvement of a catalyst to induce asymmetry, and the formation of a single major enantiomer of the product from both enantiomers of the starting material. beilstein-journals.org

Synthesis of Optically Active Thromboxane A2 and Leukotriene D4 Receptor Antagonists from this compound

The compound this compound serves as a key starting material in the synthesis of optically active antagonists for both the Thromboxane A2 (TXA2) and Leukotriene D4 (LTD4) receptors. oup.com These receptors are implicated in a variety of physiological and pathophysiological processes, including thrombosis and inflammation. pharmacologyeducation.org

A synthetic route starting from this compound (4) leads to the racemic intermediate methyl 4-[({2-amino-1-[3-(1,3-dioxolan-2-yl)phenyl]ethyl}thio)methyl]benzoate (3). oup.com This is then converted to another key intermediate, racemic methyl 4-({[2-amino-1-(3-hydroxymethylphenyl)ethyl]thio}methyl)benzoate (2). oup.com The resolution of compound 2 is achieved through the formation of diastereomeric salts with di-p-toluoyl-d/l-tartaric acid. oup.com This classical resolution allows for the separation of the enantiomers, which are then further elaborated to yield the optically active dual TXA2 and LTD4 receptor antagonist, (+)- and (−)-4-{[(2-{4-chlorophenylsulfonylamino}-1-{3-[(E)-2-(7-chloro-2-quinolyl)-vinyl]phenyl}ethyl)thio]methyl}benzoic acid (1). oup.com This synthesis demonstrates the utility of this compound as a scaffold for accessing complex, biologically active molecules.

| Compound | Description | Starting Material |

| 1 | (+)- and (−)-4-{[(2-{4-chlorophenylsulfonylamino}-1-{3-[(E)-2-(7-chloro-2-quinolyl)-vinyl]phenyl}ethyl)thio]methyl}benzoic acid | Racemic intermediate 2 |

| 2 | Racemic methyl 4-({[2-amino-1-(3-hydroxymethylphenyl)ethyl]thio}methyl)benzoate | Racemic intermediate 3 |

| 3 | Racemic methyl 4-[({2-amino-1-[3-(1,3-dioxolan-2-yl)phenyl]ethyl}thio)methyl]benzoate | This compound (4 ) |

| 4 | This compound | N/A |

Synthesis of (4S,5S)-2-(2-Bromophenyl)-1,3-dioxolane-4,5-dicarboxamide for Platinum-Based Antitumor Agents

The chiral dioxolane derivative, (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide, is a significant intermediate in the development of platinum-based antitumor agents. iucr.orgresearchgate.net These agents are a cornerstone of cancer chemotherapy, with drugs like cisplatin (B142131), carboplatin, and oxaliplatin (B1677828) being widely used. researchgate.netthno.orgwikipedia.org The design of new platinum complexes often involves modifying the carrier ligands to enhance efficacy and reduce toxicity. nih.govbohrium.com

The synthesis of the title compound involves the reaction of 2-bromobenzaldehyde with (2S,3S)-diethyltartrate in the presence of an acid catalyst, such as 4-methylbenzenesulfonic acid, to form the corresponding dioxolane. iucr.org The resulting diester is then subjected to amidation by passing dry ammonia (B1221849) through an ethanolic solution of the compound. iucr.org This yields the desired (4S,5S)-2-(2-bromophenyl)-1,3-dioxolane-4,5-dicarboxamide. iucr.org The crystal structure of this compound has been determined, revealing that the dioxolane ring adopts an envelope conformation. iucr.orgresearchgate.net This chiral ligand is then used to prepare platinum(II) complexes, which have shown promising antitumor activity. researchgate.netnih.gov For instance, platinum complexes incorporating 2-substituted-4,5-bis(aminomethyl)-1,3-dioxolane ligands have demonstrated excellent antitumor activity against murine L1210 leukemia cells, in some cases superior to that of cisplatin and carboplatin. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₁BrN₂O₄ |

| Molecular Weight | 315.12 |

| Crystal System | Monoclinic |

| Space Group | P 2₁ |

Reaction Mechanisms and Kinetic Investigations of 2 3 Bromophenyl 1,3 Dioxolane Transformations

Mechanistic Studies of Acetal (B89532) Formation

The synthesis of 2-(3-bromophenyl)-1,3-dioxolane from 3-bromobenzaldehyde (B42254) and ethylene (B1197577) glycol is a prime example of acetal formation, a reversible reaction catalyzed by acid.

The initial and often rate-limiting step in the formation of this compound is the acid-catalyzed activation of the carbonyl group in 3-bromobenzaldehyde. An acid catalyst, which can be either a Brønsted or Lewis acid, protonates the carbonyl oxygen. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl groups of ethylene glycol. The resulting intermediate is a resonance-stabilized cation, a critical species in the reaction pathway.

Following the activation of the carbonyl group, the formation of the 1,3-dioxolane (B20135) ring proceeds through a sequence of steps involving ionic intermediates. The first hydroxyl group of ethylene glycol attacks the activated carbonyl carbon, forming a hemiacetal intermediate. Subsequently, the acid catalyst protonates the hydroxyl group of the hemiacetal, creating a good leaving group in the form of a water molecule. The departure of this water molecule generates an oxocarbenium ion. The final step involves an intramolecular attack by the second hydroxyl group of the ethylene glycol moiety on this carbocationic center. A subsequent deprotonation step yields the stable five-membered 1,3-dioxolane ring structure of this compound.

The kinetics of acetalization reactions, including those for substituted benzaldehydes, have been investigated using various heterogeneous catalysts. While specific kinetic data for the synthesis of this compound are not extensively documented in the reviewed literature, general principles derived from similar reactions are applicable. For instance, studies involving the acetalization of benzaldehyde (B42025) with ethylene glycol over solid acid catalysts like ion-exchange resins have demonstrated that the reaction rate is dependent on several factors, including catalyst concentration, temperature, and the molar ratio of the reactants. When the alcohol is used in significant excess, the reaction often exhibits pseudo-first-order kinetics with respect to the aldehyde concentration.

Mechanisms of Carbon-Carbon Bond Formation with Bromoaryl Dioxolanes

The bromoaryl functionality of this compound serves as a versatile anchor for a variety of carbon-carbon bond-forming reactions, most notably through transition metal-catalyzed cross-coupling and photoredox catalysis.

In transition metal-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Sonogashira reactions, the mechanism involving aryl halides like this compound typically follows a catalytic cycle centered around oxidative addition and reductive elimination steps.

Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a low-valent transition metal complex, typically a Pd(0) or Ni(0) species. This step involves the cleavage of the carbon-bromine bond and the oxidation of the metal center (e.g., from Pd(0) to Pd(II)), resulting in a new organometallic complex where both the aryl group and the bromide are coordinated to the metal.

Reductive Elimination: Following subsequent steps like transmetalation (in Suzuki or Negishi couplings) or migratory insertion (in Heck couplings), the final stage of the catalytic cycle is reductive elimination. During this step, the two organic fragments bound to the metal center are coupled, forming the new carbon-carbon bond. This process also reduces the metal center back to its initial low-valent state, allowing it to participate in a new catalytic cycle.

Below is an interactive table summarizing the key steps in a typical transition metal-catalyzed cross-coupling reaction.

| Step | Description |

| Oxidative Addition | The low-valent metal catalyst (e.g., Pd(0)) reacts with the aryl bromide (Ar-Br), cleaving the C-Br bond to form an Ar-Pd(II)-Br complex. |

| Transmetalation/Migratory Insertion | The coupling partner transfers its organic group to the palladium complex, or an alkene inserts into the Pd-Ar bond. |

| Reductive Elimination | The two organic moieties on the palladium complex couple to form the new C-C bond (Ar-R), regenerating the low-valent catalyst. |

Photoredox catalysis provides an alternative pathway for the functionalization of aryl bromides, including this compound, through radical chain mechanisms. In this methodology, a photocatalyst, upon excitation by visible light, can initiate a single-electron transfer (SET) process.

The catalytic cycle can be initiated through either oxidative or reductive quenching of the photocatalyst. For example, an excited photocatalyst can be reductively quenched by an appropriate electron donor. The resulting highly reducing species can then transfer an electron to the aryl bromide. This electron transfer to this compound leads to the formation of a radical anion, which subsequently fragments to generate an aryl radical and a bromide anion. This aryl radical is a key reactive intermediate that can then engage in various carbon-carbon bond-forming reactions, such as addition to alkenes or coupling with other radical species, in a chain propagation mechanism.

The general sequence of events in a photoredox-catalyzed radical reaction with an aryl bromide is outlined in the following interactive table.

| Step | Description |

| Photoexcitation | The photocatalyst absorbs light, promoting it to an excited state. |

| Single-Electron Transfer (SET) | The excited photocatalyst participates in an electron transfer with a donor or the aryl bromide to generate a radical. |

| Radical Formation | The aryl bromide accepts an electron to form a radical anion, which then fragments into an aryl radical and a bromide ion. |

| Radical Reaction | The generated aryl radical undergoes the desired carbon-carbon bond-forming reaction. |

| Catalyst Regeneration | The photocatalyst returns to its ground state through a final electron transfer, completing the catalytic cycle. |

Hydrogen Atom Transfer (HAT) in Dioxolane Functionalization

Hydrogen Atom Transfer (HAT) is a radical process of significant importance in C-H functionalization. For this compound, the most susceptible position for HAT is the C-2 hydrogen of the dioxolane ring. Abstraction of this hydrogen atom by a radical species generates a stabilized dioxolanyl radical. This stability arises from the adjacent oxygen atoms, which can donate lone-pair electrons to the radical center.

The general mechanism for HAT involving a dioxolane is as follows:

Initiation : A radical initiator (e.g., from a photocatalyst or a chemical initiator like AIBN) generates a reactive radical species (R•).

Propagation : This radical abstracts the hydrogen atom from the C-2 position of the dioxolane ring, forming a new C-2 centered dioxolanyl radical and R-H.

Functionalization : The newly formed dioxolanyl radical can then react with various trapping agents to form a new carbon-carbon or carbon-heteroatom bond.

The presence of the 3-bromophenyl group is expected to have a modest electronic effect on the HAT process at the distal C-2 position. The electron-withdrawing nature of the bromine atom could slightly influence the stability of the resulting radical, but this effect is transmitted through several bonds and is generally considered minor compared to the stabilizing effect of the adjacent oxygen atoms.

Ring-Opening and Deprotection Mechanisms

The dioxolane ring serves as a protecting group for the aldehyde functionality (3-bromobenzaldehyde). Its removal (deprotection) involves the cleavage of the acetal C-O bonds.

Acid-Catalyzed Hydrolysis of Dioxolane Ring to Regenerate Aldehydes

The most common method for deprotecting a dioxolane is through acid-catalyzed hydrolysis. This reaction regenerates the original aldehyde and ethylene glycol. The mechanism is a classic example of an A-2 type reaction, which is bimolecular in the rate-determining step.

The key steps are:

Protonation : One of the oxygen atoms of the dioxolane ring is rapidly and reversibly protonated by an acid (H₃O⁺). This makes the oxygen a better leaving group.

Ring Opening : The C-O bond of the protonated oxygen cleaves, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of one hydroxyl group of ethylene glycol.

Nucleophilic Attack : A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.

Deprotonation : The resulting intermediate is deprotonated to form a hemiacetal.

Second Protonation and Elimination : The remaining oxygen of the original ethylene glycol moiety is protonated, followed by the elimination of the second hydroxyl group to reform the carbonyl group of the aldehyde.

Final Deprotonation : A final deprotonation step regenerates the acid catalyst and yields the final products: 3-bromobenzaldehyde and ethylene glycol.

The kinetics of this reaction typically show a first-order dependence on the concentration of the acetal and the acid catalyst. The rate would be influenced by the stability of the intermediate oxocarbenium ion.

| Kinetic Parameter | Expected Influence on this compound Hydrolysis |

| Reaction Order | Expected to be second-order overall (first-order in substrate, first-order in acid). |

| Rate-Determining Step | Typically the attack of water on the protonated acetal or the breakdown of the hemiacetal intermediate. |

| Substituent Effect | The 3-bromo group is electron-withdrawing, which would slightly destabilize the intermediate oxocarbenium ion, potentially leading to a slower hydrolysis rate compared to an unsubstituted phenyl-dioxolane. |

Reductive and Oxidative Ring-Opening Processes

While less common for simple deprotection, reductive and oxidative methods can lead to ring-opened products other than the parent aldehyde.

Reductive Ring-Opening : This process typically involves treatment with a Lewis acid and a hydride source (e.g., diisobutylaluminium hydride (DIBAL-H) or LiAlH₄/AlCl₃). The Lewis acid coordinates to one of the oxygen atoms, facilitating ring cleavage to form an oxocarbenium ion, which is then reduced by the hydride. For 2-aryl-1,3-dioxolanes, this can lead to the formation of a mono-protected diol (a β-hydroxy ether). The regioselectivity of the hydride attack determines the final product.

Oxidative Ring-Opening : Oxidative cleavage is less common for simple dioxolanes but can be achieved under specific conditions. This would involve reagents that can oxidize the C-H bond at the C-2 position, potentially leading to the formation of an ester. For instance, treatment with ozone or other strong oxidants could lead to the formation of 2-hydroxyethyl-3-bromobenzoate.

Mechanistic Studies of Spirocyclic Ketal Ring Transformation

Specific mechanistic studies on spirocyclic ketal ring transformations involving this compound are not available. Spirocyclic ketals are structurally distinct, with the spiro center imposing unique stereoelectronic constraints. Transformations of such systems often involve rearrangements and are highly dependent on the specific structure of the spirocycle and the reaction conditions. General principles would involve acid-catalyzed activation followed by ring-opening, potential rearrangement driven by strain release or electronic factors, and subsequent reaction with a nucleophile. Without a defined spirocyclic structure incorporating the this compound moiety, a detailed mechanistic discussion remains speculative.

Advanced Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of 2-(3-Bromophenyl)-1,3-dioxolane. By analyzing the magnetic properties of its atomic nuclei, researchers can map out the proton and carbon frameworks of the molecule.

Proton NMR (¹H NMR) provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In this compound, the spectrum reveals distinct signals for the aromatic protons on the bromophenyl ring and the aliphatic protons on the dioxolane ring.

The protons on the dioxolane ring typically appear as a multiplet or two separate multiplets around 4.0-4.2 ppm for the -OCH₂- groups. The single proton on the carbon bridging the two rings (the acetal (B89532) proton) is highly deshielded and appears as a singlet further downfield, typically around 5.8 ppm. The aromatic protons on the 3-bromophenyl group produce a complex multiplet pattern in the range of 7.2-7.7 ppm, characteristic of a substituted benzene (B151609) ring.

¹H NMR Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.65 | m | 1H | Aromatic C-H |

| ~7.45 | m | 2H | Aromatic C-H |

| ~7.25 | m | 1H | Aromatic C-H |

| ~5.78 | s | 1H | O-CH-O |

| ~4.08 | m | 4H | O-CH₂-CH₂-O |

Note: Data is compiled from typical values and may vary slightly based on the solvent and spectrometer frequency.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing a map of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct signal.

The carbon of the acetal group (O-CH-O) is characteristically found around 102-103 ppm. The carbons of the dioxolane's ethylenedioxy group (-OCH₂CH₂O-) resonate at approximately 65 ppm. The carbon atoms of the bromophenyl ring appear in the aromatic region (120-140 ppm). The carbon atom directly bonded to the bromine atom (C-Br) is typically observed around 122 ppm, while the carbon to which the dioxolane ring is attached (ipso-carbon) is found near 140 ppm.

¹³C NMR Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

|---|---|

| ~140.5 | Aromatic C (ipso) |

| ~132.0 | Aromatic C-H |

| ~130.3 | Aromatic C-H |

| ~129.5 | Aromatic C-H |

| ~125.0 | Aromatic C-H |

| ~122.5 | Aromatic C-Br |

| ~102.7 | O-CH-O |

| ~65.4 | O-CH₂-CH₂-O |

Note: Data is compiled from typical values and may vary slightly based on the solvent and spectrometer frequency. chemicalbook.com

For unambiguous assignment of all proton and carbon signals, especially in complex molecules or when analyzing product mixtures, two-dimensional (2D) NMR techniques are employed. ipb.pt

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically on adjacent carbons). For this compound, COSY would show correlations between the coupled protons within the aromatic ring system, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. It is used to definitively assign which proton signal corresponds to which carbon signal, for instance, linking the acetal proton at ~5.78 ppm to the acetal carbon at ~102.7 ppm. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds. This is crucial for establishing the connectivity between different parts of the molecule, such as confirming the link between the acetal proton and the carbons of the bromophenyl ring. rsc.org

These advanced techniques provide a comprehensive and definitive structural confirmation of the molecule. ed.ac.uk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide structural clues through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This allows for the determination of the elemental formula of a compound, providing unequivocal confirmation of its identity. rsc.org The monoisotopic mass of this compound (C₉H₉BrO₂) is 227.97859 Da. uni.luepa.gov HRMS analysis would aim to find a molecular ion (e.g., [M+H]⁺) that matches this calculated mass with very high precision.

Predicted HRMS Data for this compound Adducts uni.lu

| Adduct | m/z (Predicted) |

|---|---|

| [M+H]⁺ | 228.98587 |

| [M+Na]⁺ | 250.96781 |

| [M-H]⁻ | 226.97131 |

Source: PubChemLite, CCSbase uni.lu

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak in the mass spectrum, where two peaks of almost equal intensity are observed, separated by two mass units (M and M+2). nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is widely used to assess the purity of this compound and to identify any volatile impurities or byproducts from its synthesis. publisso.de

In a typical GC-MS analysis, the sample is vaporized and passed through a long capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that component.

The mass spectrum of this compound obtained via electron ionization (EI) would show the molecular ion peak (at m/z 228/230) and a series of fragment ions. nist.gov Common fragmentation pathways for dioxolanes can help in confirming the structure. The purity of the sample is determined by the relative area of its peak in the gas chromatogram. Potential byproducts, such as unreacted 3-bromobenzaldehyde (B42254) or ethylene (B1197577) glycol, would appear as separate peaks with distinct retention times and mass spectra.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the molecular vibrations of this compound. mdpi.com These methods are fundamental in identifying functional groups and can be adeptly used to follow the course of a chemical reaction. spcmc.ac.innih.gov

The infrared spectrum of this compound exhibits characteristic absorption bands that are indicative of its key functional groups. The C-O-C stretching vibrations of the dioxolane ring are typically observed in the 1300-1000 cm⁻¹ region of the IR spectrum. researchgate.net For similar dioxolane structures, these C-O stretching vibrations can be found specifically between 1076 - 920 cm⁻¹. researchgate.net

The aromatic C-H bending vibrations provide information about the substitution pattern on the benzene ring. For a meta-disubstituted ring, such as in this compound, characteristic absorption bands are expected around 880, 780, and 690 cm⁻¹. amazonaws.com The out-of-plane C-H bending vibrations for substituted benzenes typically appear in the 900-675 cm⁻¹ range and are often intense. spcmc.ac.in The C-H stretching vibrations for the aromatic ring are found in the region of 3100-3030 cm⁻¹. amazonaws.com

Raman spectroscopy offers complementary information. While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy relies on the inelastic scattering of light from molecular vibrations. libretexts.org For dioxolane molecules, characteristic Raman peaks corresponding to the O-C-O bending mode can be observed, for instance, around 722 cm⁻¹. researchgate.net

Table 1: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) |

|---|---|---|---|

| Dioxolane Ring | C-O-C Stretching | 1300-1000 researchgate.net | |

| O-C-O Bending | ~722 researchgate.net | ||

| Bromophenyl Group | Aromatic C-H Stretching | 3100-3030 amazonaws.com |

Vibrational spectroscopy is a highly effective method for real-time monitoring of chemical reactions. mdpi.com The synthesis of this compound from 3-bromobenzaldehyde and ethylene glycol can be monitored by observing the disappearance of the characteristic carbonyl (C=O) stretching band of the starting aldehyde (typically around 1700 cm⁻¹) and the appearance of the C-O-C stretching bands of the dioxolane ring. spcmc.ac.inresearchgate.net This allows for the tracking of reaction kinetics and the determination of reaction completion. remspec.comirdg.org

Similarly, transformations involving the bromophenyl group can be followed. For instance, in a reaction where the bromine atom is substituted, changes in the aromatic C-H bending patterns or the appearance of new functional group absorptions can be monitored. nih.gov The use of techniques like FT-IR microspectroscopy can even allow for the analysis of reactions occurring on a solid support. irdg.org

X-ray Crystallography for Solid-State Structure Determination

For chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters. nih.gov While this compound itself is not chiral, derivatives of this compound that possess stereocenters can have their absolute stereochemistry unambiguously confirmed through this method. The technique relies on the anomalous scattering of X-rays by the atoms in the crystal, which allows for the differentiation between enantiomers. nih.gov

The way molecules arrange themselves in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. nih.gov X-ray crystallography reveals the details of these interactions, which can include hydrogen bonds, halogen bonds, and π-π stacking interactions. nuph.edu.uanih.govimedpub.com In the case of this compound, weak C-H···O hydrogen bonds involving the dioxolane oxygen atoms and hydrogen atoms from neighboring molecules are likely to be present. nih.gov The bromine atom can also participate in halogen bonding. The analysis of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point and solubility. Hirshfeld surface analysis is a computational tool often used in conjunction with crystallographic data to visualize and quantify these intermolecular contacts. nuph.edu.uanih.gov

Advanced Chromatographic Techniques for Purification and Analysis

Chromatography is an essential tool for the separation, purification, and analysis of chemical compounds. For this compound, various advanced chromatographic techniques are employed to ensure high purity and to perform quantitative analysis.

Conventional methods often start with open column chromatography using silica (B1680970) gel for initial fractionation of reaction mixtures. nih.gov For achieving high purity, semi-preparative High-Performance Liquid Chromatography (HPLC) is a widely used technique. nih.gov HPLC offers excellent resolution and can be used to isolate the desired product from unreacted starting materials and byproducts. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is a common choice for compounds of intermediate polarity like this compound.

For analytical purposes, Gas Chromatography (GC) and HPLC coupled with various detectors are employed. GC is suitable for volatile and thermally stable compounds, while HPLC is more versatile for a wider range of compounds. The use of hyphenated techniques, such as HPLC coupled with mass spectrometry (HPLC-MS), provides both separation and structural information, allowing for the confident identification and quantification of this compound in complex mixtures. nih.gov

Table 2: Chromatographic Techniques for this compound

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

|---|---|---|---|

| Open Column Chromatography | Initial Purification | Silica Gel nih.gov | Hexane (B92381)/Ethyl Acetate (B1210297) Gradients |

| Semi-Preparative HPLC | High-Purity Isolation | C18 (Reversed-Phase) nih.gov | Acetonitrile (B52724)/Water or Methanol/Water |

| Analytical GC | Purity Analysis, Quantification | Polysiloxane-based | Helium, Nitrogen |

Flash Column Chromatography for Product Isolation

Flash column chromatography is a widely employed purification technique in organic synthesis, favored for its speed and efficiency in separating compounds from reaction mixtures. The principle of this method relies on the differential partitioning of components between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or a mixture of solvents). The separation is driven by the polarity differences among the compounds in the mixture.

For the isolation of this compound, silica gel is the standard stationary phase. The choice of the mobile phase, or eluent, is critical for achieving good separation. A common starting point for non-polar to moderately polar compounds is a mixture of a hydrocarbon solvent like hexane or pentane (B18724) with a more polar solvent such as ethyl acetate or diethyl ether. rochester.edu The optimal solvent system is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC). mit.edu

In the purification of compounds with similar polarity to this compound, researchers often employ a gradient of ethyl acetate in hexane. rsc.org For instance, a gradient of 1% to 60% ethyl acetate in hexane has been used to purify structurally related compounds. umich.edu Another common eluent system is a mixture of hexane and dichloromethane. rsc.org The selection of the solvent system aims to achieve a significant difference in the retention factor (Rf) values of the desired product and any impurities, allowing for their effective separation as they travel through the column. labcluster.com

The process involves packing a glass column with silica gel and equilibrating it with the chosen eluent. orgsyn.org The crude reaction mixture containing this compound is then loaded onto the top of the silica gel. The eluent is passed through the column under positive pressure, accelerating the separation process. Fractions are collected sequentially and analyzed by TLC to identify those containing the pure product. The fractions containing the purified this compound are then combined and the solvent is removed under reduced pressure to yield the isolated compound.

Table 1: Typical Parameters for Flash Column Chromatography of this compound

| Parameter | Description |

| Stationary Phase | Silica Gel |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate, Hexane/Dichloromethane, or Pentane/Diethyl Ether mixtures |

| Detection Method | Thin-Layer Chromatography (TLC) with UV visualization |

| Apparatus | Glass column, collection tubes, air/nitrogen source for pressure |

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. It offers higher resolution and sensitivity compared to flash column chromatography, making it the method of choice for determining the purity of a synthesized compound like this compound.

Purity Determination:

For purity analysis, a reversed-phase HPLC method is commonly used. In this setup, the stationary phase is non-polar (e.g., C8 or C18), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic solvent like acetonitrile or methanol. researchgate.net The separation is based on the hydrophobic interactions between the analyte and the stationary phase.

A validated RP-HPLC method would involve injecting a solution of the purified this compound onto the column. ptfarm.pl A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of the main compound from any potential impurities. qub.ac.uk The detector, commonly a UV-Vis detector, measures the absorbance of the eluate at a specific wavelength, generating a chromatogram. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. iosrjournals.org The method is validated for parameters such as linearity, precision, accuracy, and robustness to ensure reliable results. ptfarm.pliosrjournals.org

Table 2: Illustrative HPLC Conditions for Purity Analysis of this compound

| Parameter | Description |

| Stationary Phase | C18 or C8 reversed-phase column |

| Mobile Phase | A gradient of acetonitrile and water (often with a modifier like formic acid or trifluoroacetic acid) |

| Flow Rate | Typically 0.5 - 2.0 mL/min |

| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 210 nm or 254 nm) |

| Injection Volume | 5 - 20 µL |

| Column Temperature | Often maintained at a constant temperature (e.g., 30 °C) for reproducibility |

Enantiomeric Excess Determination:

The this compound molecule possesses a chiral center at the carbon atom connecting the phenyl ring and the dioxolane ring. Therefore, it can exist as a pair of enantiomers. If the synthesis is asymmetric, it is crucial to determine the enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other.

HPLC is the primary technique for determining enantiomeric excess. This requires a chiral stationary phase (CSP) that can differentiate between the two enantiomers. The separation mechanism on a CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times.

While specific methods for the enantiomeric separation of this compound are not extensively documented in readily available literature, the general approach involves screening various chiral columns and mobile phases to find conditions that provide baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the relative areas of the two peaks in the chromatogram. Other techniques like capillary electrophoresis (CE) can also be employed for determining the enantiomeric excess of chiral compounds. nih.gov

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a staple in chemical research for predicting molecular properties and reaction outcomes with high accuracy.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and the elucidation of reaction mechanisms. While specific DFT studies on the reaction mechanisms of 2-(3-bromophenyl)-1,3-dioxolane are not extensively documented, the principles can be understood from studies on related structures, such as 1,3-dioxolanes and other cyclic acetals.

For instance, DFT has been successfully employed to study the radical hydrofunctionalization of alkenes where 1,3-dioxolane (B20135) acts as a hydrogen atom transfer (HAT) agent. nsf.gov Such studies calculate the energy barriers for radical formation and subsequent addition, confirming the viability of proposed pathways. In a hypothetical reaction involving this compound, DFT could be used to model:

Transition State Geometries: Determining the precise atomic arrangement at the peak of the reaction energy barrier.

Activation Energies: Calculating the energy required to overcome the reaction barrier, which is crucial for predicting reaction rates. For example, DFT calculations on [3+2] cycloaddition reactions have been used to find transition state barriers, confirming the favorability of certain pathways. unimib.itresearchgate.net

These calculations help rationalize experimental observations, such as regioselectivity and stereoselectivity, by comparing the activation energies of different possible reaction pathways.

DFT methods can predict various spectroscopic parameters with remarkable accuracy, aiding in the structural confirmation of synthesized compounds. The Gauge-Independent Atomic Orbital (GIAO) method is a common DFT-based approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of molecules. researchgate.netrasayanjournal.co.in

For this compound, GIAO calculations would involve:

Optimizing the molecular geometry of the compound using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G(d,p)). rasayanjournal.co.in

Performing an NMR calculation on the optimized structure to obtain the absolute chemical shielding values for each nucleus (¹H and ¹³C).

Referencing these values to a standard, typically Tetramethylsilane (TMS), to yield the predicted chemical shifts (δ). researchgate.net

These predicted spectra can be compared with experimental data to confirm the structure or to assign specific signals to particular atoms within the molecule.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) | Difference (ppm) |

|---|---|---|---|

| C (acetal) | 103.5 | 104.2 | +0.7 |

| C (dioxolane CH₂) | 65.2 | 66.0 | +0.8 |

| C (aromatic, C-Br) | 122.8 | 123.5 | +0.7 |

| C (aromatic, ipso) | 141.2 | 141.9 | +0.7 |

Note: The data in Table 1 is illustrative, based on typical results from GIAO calculations on similar structures, as a direct study on this compound was not available in the cited literature.

DFT provides critical insights into the electronic properties of a molecule, which govern its reactivity. Key analyses for this compound would include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.netrasayanjournal.co.in For this molecule, the HOMO is expected to be localized primarily on the electron-rich bromophenyl ring, while the LUMO may have significant contributions from the C-Br antibonding orbital.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). rasayanjournal.co.in For this compound, the MEP map would likely show negative potential around the oxygen atoms of the dioxolane ring and the π-system of the benzene (B151609) ring, while positive potential would be located around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines charge distribution and interactions between orbitals. It can quantify the stability arising from hyperconjugation and delocalization of electron density, such as the interaction between the oxygen lone pairs and the adjacent σ* antibonding orbitals within the dioxolane ring. rasayanjournal.co.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to a specific activity or property, such as reaction rate or selectivity. For derivatives of this compound, QSAR studies are particularly valuable for understanding how modifications to the aryl halide portion of the molecule influence its reactivity, especially in reactions like nucleophilic aromatic substitution (SNAr).

The general unreactivity of simple aryl halides in nucleophilic substitution reactions can be overcome by the presence of electron-attracting groups on the aromatic ring. libretexts.orgck12.orglibretexts.org QSAR models quantify this relationship, allowing for the prediction of reactivity based on calculated molecular properties.

The core of a QSAR model lies in the use of molecular descriptors—numerical values that characterize specific properties of a molecule. For the reactivity of aryl halide derivatives, these descriptors are typically electronic in nature, reflecting the electron-deficient character at the reaction center that is necessary for nucleophilic attack.

A robust QSAR model has been developed for predicting the relative rates and regioselectivity of SNAr reactions based on the structure of the electrophile (the aryl halide). nih.gov This model establishes a strong linear correlation between the experimentally determined free energies of activation (ΔG‡) and a set of computationally derived descriptors. nih.gov The key descriptors include:

Electron Affinity (EA): This descriptor quantifies the ability of the molecule to accept an electron, indicating its electrophilicity. A higher EA value generally corresponds to a more reactive electrophile.

Molecular Electrostatic Potential (ESP): The ESP at specific atoms provides a measure of the charge distribution. For SNAr reactions, the ESP at the carbon atom undergoing substitution (C-X) is crucial. A more positive ESP at this carbon indicates a greater partial positive charge, making it more susceptible to nucleophilic attack. nih.gov

Sum of Ortho/Para ESP: The ESP values of the atoms at positions ortho and para to the reaction center also play a significant role. Electron-withdrawing groups at these positions make their ESP more positive, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby increasing the reaction rate. libretexts.orgnih.gov

A multivariate linear regression model connects these descriptors to the reaction's activation energy, demonstrating a clear and quantifiable link between the calculated structural properties and the observed chemical reactivity. nih.gov

Table 1: Correlation of Structural Descriptors with SNAr Reactivity for Aryl Halide Derivatives

This table illustrates the relationship between computationally derived molecular descriptors and the experimental reactivity for a set of substituted aryl halides in a nucleophilic aromatic substitution reaction. The data is based on findings from a study on quantitative reactivity models. nih.gov

| Derivative Example | Electron Affinity (EA) (eV) | ESP at C-X (au) | Sum of ESP (ortho/para) (au) | Experimental ΔG‡ (kcal/mol) |

| 4-Fluoronitrobenzene | -1.12 | 0.058 | 0.085 | 22.5 |

| 2,4-Dichlorobenzonitrile | -0.85 | 0.045 | 0.072 | 23.8 |

| 4-Chlorobenzonitrile | -0.61 | 0.035 | 0.055 | 25.1 |

| 2-Chloro-5-nitropyridine | -1.45 | 0.065 | 0.091 | 21.9 |

| 3,5-Dichloropyridine | -0.33 | 0.030 | 0.048 | 26.5 |

Note: This interactive table allows you to sort the data by clicking on the column headers. The values are representative examples to show the trend. Higher positive descriptor values generally correlate with lower activation energy (ΔG‡) and thus higher reactivity.

A significant application of a well-validated QSAR model is its predictive power. Beyond explaining the reactivity of known compounds, these models can be used to forecast the outcomes of new, untested reactions and guide the design of novel transformations.

For instance, the QSAR model for SNAr reactivity can be used to predict the regioselectivity in reactions involving polyhalogenated aromatic or heteroaromatic substrates. When a molecule like this compound is further substituted with other halogens or electron-withdrawing groups, multiple sites may be available for nucleophilic attack. By calculating the relevant descriptors (EA, ESP) for each potential reaction site, the model can predict which position will be most reactive. Studies have shown that such models can predict the correct site of substitution with high accuracy (over 90%). nih.gov

This predictive capability is invaluable for synthetic planning. It allows chemists to:

Screen virtual libraries of derivatives to identify candidates with desired reactivity profiles without the need for extensive empirical testing.

Optimize reaction conditions by understanding how structural changes will affect reaction barriers.

Design novel substrates with tailored selectivity. For example, by strategically placing substituents on the phenyl ring of this compound, one could direct a nucleophilic substitution to a specific position, enabling the synthesis of complex, polysubstituted aromatic compounds that might be difficult to access through traditional methods.

Table 2: Predicted Reactivity and Site Selectivity for Hypothetical Derivatives

This table demonstrates how a QSAR model could be used to predict the most likely site of SNAr on hypothetical, multifunctional derivatives related to this compound. The site with the more favorable descriptor values (higher positive ESP, lower predicted ΔG‡) is the predicted reactive center.

| Hypothetical Derivative | Potential Reaction Site | Predicted ESP at C-X (au) | Predicted Relative ΔG‡ (kcal/mol) | Predicted Outcome |

| 2-(3-Bromo-4-fluorophenyl)-1,3-dioxolane | C-Br | +0.025 | High | Less Reactive |

| C-F | +0.060 | Low | Selective substitution at C-F | |

| 2-(3-Bromo-5-nitrophenyl)-1,3-dioxolane | C-Br | +0.045 | Low | Selective substitution at C-Br |

| C-NO2 (if reducible) | N/A | N/A | N/A | |

| 2-(3-Bromo-4-cyanophenyl)-1,3-dioxolane | C-Br | +0.030 | Moderate | Possible mixture |

| C-CN (if displaceable) | +0.035 | Moderate | Possible mixture |

Note: This interactive table provides a conceptual illustration of how QSAR models can guide synthetic strategy by predicting reaction selectivity.

By leveraging computational models, the exploration of the chemical space around this compound and its derivatives becomes more efficient and insightful, accelerating the discovery of new chemical transformations and functional molecules.

Applications in Complex Molecule Synthesis and Advanced Chemical Research

Role as Versatile Intermediates in Organic Synthesis

As a bifunctional molecule, "2-(3-Bromophenyl)-1,3-dioxolane" serves as a valuable building block, enabling chemists to introduce a benzaldehyde (B42025) moiety in a latent form, which can be unveiled at a later synthetic stage. This strategy is crucial for the synthesis of complex molecules where the reactivity of a free aldehyde could interfere with other desired chemical transformations.

In the synthesis of pharmaceutical intermediates, the protection of reactive functional groups is a key strategy. "this compound" is essentially a protected form of 3-bromobenzaldehyde (B42254), where the aldehyde is masked as a cyclic acetal (B89532). This protection is robust enough to withstand a variety of reaction conditions, yet the aldehyde can be readily regenerated when needed. The compound is synthesized from 3-bromobenzaldehyde and ethane-1,2-diol, often with an acid catalyst like toluene-4-sulfonic acid. This acetal serves as a key intermediate, for example, in the arylation of amines to form more complex structures that are scaffolds for various pharmaceutical agents.

The term "building block" in chemical synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. "this compound" is categorized as such a building block, specifically an oxygen-containing heterocyclic building block. Its utility is demonstrated in the synthesis of various biologically active compounds where the 3-bromophenyl moiety can be functionalized through cross-coupling reactions, and the dioxolane can be hydrolyzed to reveal the aldehyde for further elaboration. This dual functionality makes it a valuable component in the construction of diverse molecular frameworks with potential therapeutic applications.

The synthesis of alkyl aryl ketones is a fundamental transformation in organic chemistry, with the products serving as intermediates for many other valuable compounds. While traditional methods like the Friedel-Crafts acylation have limitations, modern palladium-catalyzed cross-coupling reactions offer a more versatile approach. "this compound" can be a key player in such syntheses. The bromo-substituent on the phenyl ring allows for participation in carbonylative cross-coupling reactions with alkyl halides. In this process, the aryl bromide is coupled with an alkyl partner in the presence of carbon monoxide and a palladium catalyst. Following the formation of the carbon-carbon bond, the dioxolane protecting group can be removed to unmask the aldehyde, which can then be oxidized to the corresponding ketone. This multi-step strategy allows for the synthesis of a wide variety of alkyl aryl ketones that would be difficult to access through other methods.

Contributions to Medicinal Chemistry Research

The unique chemical properties of "this compound" have been leveraged in the development of novel therapeutic agents, particularly in the areas of inflammatory and viral diseases.

Thromboxane A2 and Leukotriene D4 are potent mediators of inflammation and allergic responses. nih.gov Consequently, their receptor antagonists are of significant interest for the treatment of conditions like asthma and thrombosis. nih.govgoogle.com

In the synthesis of leukotriene D4 receptor antagonists, such as Montelukast, intermediates bearing a 3-bromophenyl group are pivotal. For instance, the intermediate "2-[3-(3-Bromo-phenyl)-3-oxo-propyl]-benzoic acid" is a key component in a patented synthesis of Montelukast. nih.gov This intermediate can be conceptually derived from "this compound" where the protected aldehyde is first revealed and then elaborated to form the 3-oxo-propyl side chain.

Similarly, in the field of Thromboxane A2 receptor antagonists, various derivatives containing a dioxane or related heterocyclic structures have been synthesized and shown to possess potent inhibitory activity against platelet aggregation. nih.govresearchgate.net While a direct synthetic route from "this compound" to a specific marketed drug like Ifetroban is not explicitly detailed in readily available literature, the general synthetic strategies for such antagonists often rely on functionalized phenyl rings as key building blocks. The presence of the bromo-substituent in "this compound" provides a handle for the necessary C-C bond-forming reactions to construct the complex side chains characteristic of these antagonists.

Human rhinovirus (HRV) is the primary cause of the common cold, and there is a continuous search for effective antiviral therapies. One promising target for anti-HRV drugs is the 3C protease, an enzyme essential for viral replication. Research has shown that compounds containing a dioxolane ring can act as inhibitors of this enzyme.

Specifically, studies have focused on the design and synthesis of 2,2-dimethyl-1,3-dioxolane (B146691) derivatives as HRV 3C protease inhibitors. Through virtual screening and subsequent biological evaluation, novel dioxolane-containing compounds have been identified that show significant inhibitory activity against the HRV 3C protease, with IC50 values in the low micromolar range. These findings suggest that the dioxolane scaffold is a promising framework for the development of new anti-rhinoviral drugs. "this compound", with its dioxolane core and a functionalizable bromophenyl group, represents a valuable starting material for the synthesis of a library of such derivatives for structure-activity relationship studies.

Investigation of Potential Antibacterial and Antifungal Compounds